molecular formula C8H11N3S B14700313 Hydrazinecarbothioamide, 1-(phenylmethyl)- CAS No. 21198-19-6

Hydrazinecarbothioamide, 1-(phenylmethyl)-

Cat. No.: B14700313
CAS No.: 21198-19-6
M. Wt: 181.26 g/mol
InChI Key: SXPGAWMIYWSBFB-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 1-(phenylmethyl)- is an organic compound with the molecular formula C8H10N4S It is a derivative of hydrazinecarbothioamide, where a phenylmethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, 1-(phenylmethyl)- can be synthesized through the reaction of hydrazinecarbothioamide with benzyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for hydrazinecarbothioamide, 1-(phenylmethyl)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylmethyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Comparison with Similar Compounds

Hydrazinecarbothioamide, 1-(phenylmethyl)- can be compared with other similar compounds such as:

The uniqueness of hydrazinecarbothioamide, 1-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

21198-19-6

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

1-amino-1-benzylthiourea

InChI

InChI=1S/C8H11N3S/c9-8(12)11(10)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H2,9,12)

InChI Key

SXPGAWMIYWSBFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C(=S)N)N

Origin of Product

United States

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